Cas no 663929-98-4 (6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one)

6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one
- SMR000092830
- Chromen-2-one, 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-
- MLS002585793
- CHEMBL1585976
- AKOS001279645
- 6-bromo-3-(2-ethylpiperidine-1-carbonyl)chromen-2-one
- AKOS016309520
- 663929-98-4
- F1677-0590
- HMS2261B24
- JQMKFPCKABOVRD-UHFFFAOYSA-N
- MLS000115814
- Z27747847
- 2H-1-Benzopyran-2-one, 6-bromo-3-[(2-ethyl-1-piperidinyl)carbonyl]-
-
- インチ: 1S/C17H18BrNO3/c1-2-13-5-3-4-8-19(13)16(20)14-10-11-9-12(18)6-7-15(11)22-17(14)21/h6-7,9-10,13H,2-5,8H2,1H3
- InChIKey: JQMKFPCKABOVRD-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC=C(Br)C=C2C=C1C(N1CCCCC1CC)=O
計算された属性
- 精确分子量: 363.04701g/mol
- 同位素质量: 363.04701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 22
- 回転可能化学結合数: 2
- 複雑さ: 490
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 46.6Ų
じっけんとくせい
- 密度みつど: 1.435±0.06 g/cm3(Predicted)
- Boiling Point: 550.1±50.0 °C(Predicted)
- 酸度系数(pKa): -1.27±0.40(Predicted)
6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1677-0590-5mg |
6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one |
663929-98-4 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1677-0590-5μmol |
6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one |
663929-98-4 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1677-0590-20mg |
6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one |
663929-98-4 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1677-0590-40mg |
6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one |
663929-98-4 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1677-0590-10mg |
6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one |
663929-98-4 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1677-0590-15mg |
6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one |
663929-98-4 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1677-0590-25mg |
6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one |
663929-98-4 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F1677-0590-2μmol |
6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one |
663929-98-4 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1677-0590-10μmol |
6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one |
663929-98-4 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1677-0590-3mg |
6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one |
663929-98-4 | 90%+ | 3mg |
$63.0 | 2023-07-28 |
6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-oneに関する追加情報
Recent Advances in the Study of 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one (CAS: 663929-98-4)
The compound 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one (CAS: 663929-98-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This coumarin derivative, characterized by its unique bromo-substituted chromen-2-one scaffold and 2-ethylpiperidine-1-carbonyl moiety, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action.
Recent research has focused on the synthesis and optimization of this compound to enhance its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one exhibits potent inhibitory activity against certain kinases involved in inflammatory pathways. The study utilized molecular docking and in vitro assays to validate its binding affinity and selectivity, suggesting its potential as a lead compound for developing anti-inflammatory agents.
Another significant finding comes from a 2024 study in Bioorganic & Medicinal Chemistry Letters, which explored the compound's role in modulating oxidative stress. The researchers reported that 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one acts as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant for conditions such as neurodegenerative diseases and cancer, where oxidative stress plays a critical role.
In addition to its therapeutic potential, the compound's synthetic pathway has also been a topic of interest. A recent publication in Organic & Biomolecular Chemistry (2023) detailed a novel, high-yield synthesis method for 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one, which involves a key palladium-catalyzed coupling step. This advancement is expected to facilitate further research and development of derivatives with improved pharmacological profiles.
Despite these promising findings, challenges remain in translating the compound's in vitro efficacy into clinical applications. Issues such as metabolic stability, toxicity, and formulation need to be addressed in future studies. Nevertheless, the growing body of research on 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one underscores its potential as a versatile scaffold for drug discovery.
In conclusion, the latest studies on 6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one (CAS: 663929-98-4) highlight its multifaceted pharmacological properties and synthetic accessibility. Continued research efforts are warranted to fully exploit its therapeutic potential and overcome existing limitations.
663929-98-4 (6-bromo-3-(2-ethylpiperidine-1-carbonyl)-2H-chromen-2-one) Related Products
- 35179-36-3(Benzoic acid, 4-[(1-oxononyl)oxy]-)
- 109-69-3(1-Chlorobutane)
- 1142206-85-6(N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide)
- 2227682-57-5(2-{2-(2R)-oxiran-2-ylprop-1-en-1-yl}furan)
- 2228084-55-5(2,2-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)cyclopropylmethanol)
- 3375-32-4(Palladium(II) benzoate)
- 120781-01-3(5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester)
- 2228418-01-5(1-(3-bromo-2,2-dimethylpropyl)-3-ethylbenzene)
- 2260931-78-8(4-amino-4H-1,2,4-triazole-3-thiol; hydrazine)
- 868967-73-1(N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)




